Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate
Description
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 1, a methoxycarbonyl (ester) group at position 5, and a sulfanyl (thioether) linkage at position 2 connecting to a 6-chloro-3-pyridazinyl moiety. The pyridazine ring introduces a chlorine atom at position 6, enhancing electrophilicity and influencing intermolecular interactions.
Properties
IUPAC Name |
methyl 2-(6-chloropyridazin-3-yl)sulfanyl-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c1-15-6(9(16)17-2)5-12-10(15)18-8-4-3-7(11)13-14-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEMAQVDOHKUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=NN=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate typically involves the following steps:
Preparation of 6-chloro-3-pyridazinyl sulfenamide: This intermediate is synthesized through the reaction of 6-chloropyridazine with a suitable sulfenamide reagent.
Formation of the imidazole ring: The imidazole ring is constructed using a cyclization reaction involving the intermediate and a suitable imidazole precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for the synthesis of active ingredients in pesticides and drugs.
Mechanism of Action
The mechanism by which Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Property Predictions : Computational models (e.g., density functional theory) could infer solubility and reactivity trends based on halogenation and heteroatom content .
- Synthetic Challenges : Sulfanyl linkages in the target compound may require controlled oxidation conditions to avoid disulfide formation.
Biological Activity
Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Pyridazine moiety : A six-membered ring with two nitrogen atoms that contributes to the compound's pharmacological properties.
- Sulfanyl group : Enhances the reactivity and biological activity of the compound.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related imidazole derivatives found that they possess varying degrees of activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications can enhance antimicrobial efficacy.
| Compound | Target Organisms | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus, E. coli | 15 - 20 |
| Related Imidazole Derivative | P. aeruginosa | 10 - 12 |
Source: Ovonramwen et al. (2021) .
The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. The imidazole core is known to inhibit specific enzymes involved in nucleic acid synthesis, further contributing to its antimicrobial effects.
Study on Antimicrobial Efficacy
In a study published in the Tanzanian Journal of Science, researchers synthesized various imidazole derivatives and evaluated their antimicrobial activities. The study highlighted that this compound showed promising results against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.
In Vivo Studies
Further investigations into the in vivo efficacy of the compound revealed its potential as an antimalarial agent. A study conducted on murine models demonstrated that derivatives with similar structures exhibited significant reductions in parasitemia levels when administered during the acute phase of malaria infection.
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions by systematically varying solvents (e.g., DMF, THF), catalysts (e.g., NaH, K₂CO₃), and temperature. For example, demonstrates that coupling reactions involving sulfanyl groups benefit from polar aprotic solvents and mild bases. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can improve purity. Elemental analysis and spectral data (¹H/¹³C NMR, IR) should confirm structural integrity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile derivatives.
- Structural Confirmation :
- ¹H/¹³C NMR : Identify key protons (e.g., imidazole-CH₃ at ~3.7 ppm, pyridazinyl-Cl coupling patterns).
- IR Spectroscopy : Confirm sulfanyl (C-S) stretches at ~600–700 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹.
- Elemental Analysis : Validate C, H, N, S, and Cl percentages against theoretical values (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can SHELX programs be applied in the crystallographic analysis of this compound, and what challenges might arise during refinement?
- Methodological Answer : Use SHELXD for phase determination and SHELXL for refinement. Challenges include:
- Data Quality : High-resolution X-ray data (>1.0 Å) is critical; twinning or disorder in the sulfanyl-pyridazinyl moiety may require TWIN or PART commands.
- Hydrogen Atoms : Position imidazole and pyridazinyl H atoms using HFIX or DFIX constraints. Validate with R1 < 5% and wR2 < 10%. Cross-check with PLATON ADDSYM to detect missed symmetry .
Q. How should researchers approach structure-activity relationship (SAR) studies involving modifications to the sulfanyl-pyridazinyl moiety?
- Methodological Answer :
- Synthetic Modifications : Replace the 6-chloro group on pyridazine with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups (see for analogous reactions).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate substituent effects with IC₅₀ values.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses, prioritizing derivatives with improved steric/electronic complementarity .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound's reactivity?
- Methodological Answer :
- Validation : Cross-check DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic experiments (e.g., monitoring by UV-Vis or NMR).
- Solvent Effects : Use COSMO-RS to model solvent interactions if experimental yields deviate from in silico predictions.
- Error Analysis : Compare Mulliken charges vs. Hammett σ values for substituents to identify outliers in electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
